Anisole-13C6
Overview
Description
Anisole-13C6, also known as methoxybenzene-13C6, is an organic compound with the chemical formula 13C6H5OCH3. It is a stable isotope-labeled analog of anisole, where the benzene ring contains six carbon-13 isotopes. This isotopic substitution makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisole-13C6 can be synthesized through the isotope exchange reaction of benzene with 13C-labeled methanol under acidic conditions. This method involves the reaction of benzene with 13C-labeled methanol in the presence of an acid catalyst to produce this compound .
Industrial Production Methods: The industrial production of this compound typically involves the same isotope exchange reaction but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Anisole-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce anisaldehyde or anisic acid.
Reduction: Reduction of this compound can lead to the formation of methoxycyclohexane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed:
Oxidation: Anisaldehyde, anisic acid.
Reduction: Methoxycyclohexane.
Substitution: Nitroanisole, sulfonoanisole, haloanisole.
Scientific Research Applications
Anisole-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and in the study of polymerization processes .
Mechanism of Action
The mechanism of action of Anisole-13C6 involves its participation in various chemical reactions due to the presence of the methoxy group and the isotopically labeled benzene ring. The methoxy group activates the benzene ring towards electrophilic substitution reactions, while the carbon-13 isotopes allow for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study reaction pathways and intermediates with high precision .
Comparison with Similar Compounds
Anisole (Methoxybenzene): The non-labeled analog of Anisole-13C6, commonly used in organic synthesis.
Phenol (Hydroxybenzene): Similar in structure but with a hydroxyl group instead of a methoxy group.
Toluene (Methylbenzene): Contains a methyl group instead of a methoxy group.
Uniqueness of this compound: this compound is unique due to its isotopic labeling, which makes it an invaluable tool in research applications that require precise tracking of carbon atoms. This isotopic substitution allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .
Properties
IUPAC Name |
methoxy(1,2,3,4,5,6-13C6)cyclohexatriene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-WBJZHHNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675631 | |
Record name | 1-Methoxy(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.094 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152571-52-3 | |
Record name | 1-Methoxy(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152571-52-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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